molecular formula C7H14O3 B3151312 2-Hydroxy-2-methylhexanoic acid CAS No. 70908-63-3

2-Hydroxy-2-methylhexanoic acid

Cat. No.: B3151312
CAS No.: 70908-63-3
M. Wt: 146.18 g/mol
InChI Key: HNQAXDPWMQIKEE-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of hexanoic acid, featuring a hydroxyl group and a methyl group attached to the second carbon atom. This compound is known for its versatile properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acids : 2-Hydroxy-2-methylhexanoic acid has been utilized in the synthesis of complex amino acids. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid was achieved using a process involving condensation and employing potassium fluoride as a base, highlighting its utility in producing biologically relevant compounds (Solladié-Cavallo & Khiar, 1990).

Biomedical Research

  • Renin Inhibition : In the field of biomedical research, this compound derivatives have been studied for their potential as renin inhibitors. Analogs of this compound were synthesized and tested for their ability to inhibit renin, an enzyme involved in blood pressure regulation, demonstrating its potential in therapeutic applications (Johnson, 1982).

Sensory and Environmental Applications

  • Odor Monitoring Systems : This compound has been investigated for its role in odor monitoring systems. A study developed a system to monitor the pH and electrical conductivity of this compound and related compounds, which are causative agents of underarm odor. This research demonstrates the potential of this compound in developing novel odor monitoring and control technologies (Hirano, Isomura & Futagawa, 2018).

Green Chemistry and Sustainability

  • Biocatalytic Synthesis : A sustainable biocatalytic procedure was developed for synthesizing esters of this compound, indicating its role in green chemistry applications. This method, which involves the use of immobilized lipase for ester synthesis, underscores the potential of this compound in environmentally friendly chemical processes (Montiel et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “2-methylhexanoic acid”, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing dust, gas, fume, mist, spray, vapors, and to wear protective gloves, protective clothing, eye protection, face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-2-methylhexanoic acid can be achieved through several synthetic routes. One notable method involves the asymmetric halolactonization reaction, utilizing L-proline as the chiral agent . This reaction is crucial for obtaining the stereospecific intermediate required for the synthesis of prostaglandin analogs .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary, but they generally follow the principles of green chemistry to minimize

Properties

IUPAC Name

2-hydroxy-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQAXDPWMQIKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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